1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes a methoxyethyl group and two methyl groups attached to the pyrrole ring, as well as an aldehyde functional group.
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-methoxyethyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.
Scientific Research Applications
1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it serves as a probe for studying enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The specific pathways involved depend on the context of its application, such as its use as a drug precursor or a biochemical probe.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dimethylpyrrole: Lacks the methoxyethyl and aldehyde groups, making it less versatile in chemical reactions.
1-(2-Methoxyethyl)pyrrole: Lacks the dimethyl and aldehyde groups, resulting in different reactivity and applications.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the methoxyethyl group, affecting its solubility and potential biological activity.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAMSNVDPRMJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366452 |
Source
|
Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445023-46-1 |
Source
|
Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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